4-[(Cyclopropylcarbonyl)oxy]benzoic acid is a chemical compound that belongs to the class of benzoic acids, characterized by the presence of a cyclopropylcarbonyl group attached to the oxygen of the carboxylic acid. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
The synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid can be derived from various starting materials, primarily through acylation reactions involving benzoic acid derivatives and cyclopropanecarbonyl compounds. It has been referenced in several patents and scientific articles, indicating its relevance in ongoing research and development efforts in organic synthesis and pharmaceutical applications.
4-[(Cyclopropylcarbonyl)oxy]benzoic acid is classified as an aromatic carboxylic acid. Its structural classification places it within the category of substituted benzoic acids, which are known for their diverse biological activities and utility in various chemical reactions.
The synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid typically involves several key steps:
The reaction conditions often require careful control of temperature and reaction time to optimize yield and minimize side reactions. For instance, using a Lewis acid catalyst can enhance the acylation efficiency. Detailed methods can be found in patent literature, which outlines specific protocols for large-scale synthesis .
The molecular structure of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid includes:
4-[(Cyclopropylcarbonyl)oxy]benzoic acid can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the electronic effects of the cyclopropyl group, which may stabilize certain intermediates during chemical transformations. Experimental conditions such as solvent choice and temperature are crucial for optimizing these reactions .
The mechanism by which 4-[(Cyclopropylcarbonyl)oxy]benzoic acid exerts its effects, particularly in biological systems, may involve:
Research indicates that compounds with similar structures often exhibit antimicrobial or anti-inflammatory properties, suggesting potential applications in drug development .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to characterize these properties .
4-[(Cyclopropylcarbonyl)oxy]benzoic acid has potential applications in:
Research continues to explore its full range of applications, particularly in medicinal chemistry where its structural characteristics may confer specific biological activities .
This compound features a benzoic acid core functionalized at the para-position with a cyclopropylcarbonyloxy group (–OC(O)C3H5). Its systematic IUPAC name, 4-[(cyclopropylcarbonyl)oxy]benzoic acid, explicitly defines the ester linkage between the cyclopropanecarboxylic acid moiety and the phenolic oxygen of 4-hydroxybenzoic acid. The molecular formula is C11H10O4 (molecular weight: 206.19 g/mol), though PubChem lists related compounds like the isomeric amide derivative 4-[(cyclopropylcarbonyl)amino]benzoic acid (C11H11NO3) [1]. Alternative names include:
Table 1: Molecular Identity of 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid
| Property | Value |
|---|---|
| IUPAC Name | 4-[(Cyclopropylcarbonyl)oxy]benzoic acid |
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| Canonical SMILES | OC(=O)C1=CC=C(OC(=O)C2CC2)C=C1 |
| Key Functional Groups | Benzoic acid, Cyclopropane ester |
The strategic incorporation of cyclopropyl groups into bioactive molecules surged with advances in synthetic methodologies during the late 20th century. While the exact discovery timeline of 4-[(cyclopropylcarbonyl)oxy]benzoic acid remains undocumented in public literature, its structural motifs appear in key pharmaceutical contexts:
This substituent (–OC(O)C3H5) merges steric constraint and electronic effects:
Table 2: Key Properties of the Cyclopropyl Group in Pharmaceutical Chemistry
| Property | Significance |
|---|---|
| Ring Strain | High angle strain (~27 kcal/mol) enhances binding affinity to target proteins. |
| σI (Inductive Constant) | Moderate electron-withdrawing effect (+0.21), influencing electronic density. |
| Metabolic Stability | Resistant to oxidative metabolism due to lack of allylic hydrogens. |
| Conformational Rigidity | Restricts rotational freedom, favoring bioactive orientations. |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1